molecular formula C16H17NO4 B7885828 Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate

Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B7885828
M. Wt: 287.31 g/mol
InChI Key: QZZTWISSAQFKER-UHFFFAOYSA-N
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Description

Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .

Scientific Research Applications

Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, such as drug development for treating various diseases.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate include other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(cyclobutanecarbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-20-16(19)14-13(17-15(18)10-6-5-7-10)11-8-3-4-9-12(11)21-14/h3-4,8-10H,2,5-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZTWISSAQFKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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